molecular formula C5H11ClO3S B2605333 4-Methoxybutane-1-sulfonyl chloride CAS No. 1342127-91-6

4-Methoxybutane-1-sulfonyl chloride

Cat. No. B2605333
CAS RN: 1342127-91-6
M. Wt: 186.65
InChI Key: FFNGZJPZIPGEAQ-UHFFFAOYSA-N
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Description

4-Methoxybutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1342127-91-6 . It has a molecular weight of 186.66 . The IUPAC name for this compound is 4-methoxy-1-butanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11ClO3S/c1-9-4-2-3-5-10 (6,7)8/h2-5H2,1H3 . This indicates that the compound has a sulfonyl chloride group attached to a 4-methoxybutane group.

Scientific Research Applications

Synthesis of Sulfoximine Carbamates

  • Rhodium-Catalyzed Nitrene Transfer : Sulfoximines are synthesized under mild conditions by rhodium-catalyzed transfer of carbamates to sulfoxides, facilitating the preparation of N-protected sulfoximines. This method enables the stable incorporation of Boc and Cbz groups, allowing for further cross-coupling reactions and providing a pathway for improved deprotection strategies in medicinal compounds synthesis (Zenzola et al., 2015).

Proton Exchange Membranes for Fuel Cells

  • Poly(arylene ether sulfone) Membranes : The synthesis of new monomers containing methoxyphenyl groups leads to the development of copoly(arylene ether sulfone)s with excellent mechanical strength and high proton conductivities. These materials demonstrate significant potential for use as proton exchange membranes in fuel cell applications, offering a balance between proton conductivity and methanol permeability (Wang et al., 2012).

Electrochemical Treatment of Environmental Contaminants

  • Treatment of Perfluorooctanoic Acid and Perfluorooctane Sulfonate : Research indicates that electrochemical treatment using a boron-doped diamond anode effectively removes perfluorinated compounds from groundwater, offering insights into mechanisms that could be applied to the treatment of wastewater containing similar persistent organic pollutants (Schaefer et al., 2017).

Spectroscopic and Computational Studies

  • Molecular Structure Analysis : Vibrational spectroscopic studies along with computational analysis (HOMO, LUMO, NBO, NLO studies) of derivatives provide insights into the chemical significance and potential applications of sulfonyl chloride compounds in developing biologically active compounds and materials with specific electronic properties (Nagarajan & Krishnakumar, 2018).

Adsorption and Fouling in Water Treatment

  • Selective Adsorption of Perfluorooctane Sulfonate : The development of molecularly imprinted polymers for the selective adsorption of PFOS from wastewater highlights the potential for targeted removal of specific contaminants, contributing to the advancement of water treatment technologies (Guo et al., 2018).

Safety and Hazards

The safety data sheet (SDS) for 4-Methoxybutane-1-sulfonyl chloride indicates that it may be hazardous . In case of a leak, it is recommended to stop the leak if safe to do so . It is also recommended to eliminate all ignition sources if safe to do so . Absorb spillage to prevent material damage .

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .

Mode of Action

4-Methoxybutane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo nucleophilic substitution reactions with various nucleophiles. The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group highly susceptible to nucleophilic attack . The resulting product depends on the nucleophile involved in the reaction .

Biochemical Pathways

The products of its reactions with nucleophiles, such as sulfonamides, sulfonate esters, and sulfonate thioesters, can participate in a variety of biochemical processes .

Pharmacokinetics

Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .

Result of Action

The products of its reactions with nucleophiles can have various effects depending on their structure and the biochemical pathways they participate in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. In acidic conditions, protonation of the oxygen atom in the sulfonyl group can occur, making the sulfur atom even more susceptible to nucleophilic attack .

Biochemical Analysis

Biochemical Properties

4-Methoxybutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamide linkages. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways by altering the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonamide linkages. This covalent modification can result in enzyme inhibition or activation, depending on the specific site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and protein function. These temporal effects should be carefully monitored in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to targeted biochemical effects. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of critical biochemical pathways. It is essential to determine the optimal dosage range to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as sulfatases and esterases, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns can influence the activity and function of this compound, as well as its interactions with other biomolecules .

properties

IUPAC Name

4-methoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGZJPZIPGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342127-91-6
Record name 4-methoxybutane-1-sulfonyl chloride
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